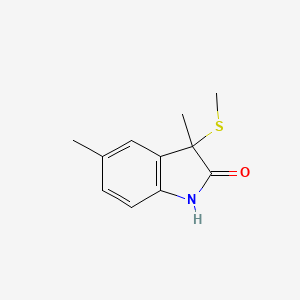
3,5-Dimethyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is an organic compound with a unique structure that includes a sulfur atom and a fused indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one typically involves the reaction of 3,5-dimethylindole with methylthiol in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and inert atmosphere to prevent oxidation of the sulfur-containing group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the indole ring can be reduced to form alcohol derivatives.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,5-Dimethyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom and indole ring system play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylindole: Lacks the sulfur-containing group, making it less versatile in certain reactions.
3-Methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
3,5-Dimethyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of both methyl and methylsulfanyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
61394-64-7 |
|---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
3,5-dimethyl-3-methylsulfanyl-1H-indol-2-one |
InChI |
InChI=1S/C11H13NOS/c1-7-4-5-9-8(6-7)11(2,14-3)10(13)12-9/h4-6H,1-3H3,(H,12,13) |
InChI Key |
HLJCFIZDXRERLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzene, 1-(1,1-dimethylethyl)-4-[(triphenylmethyl)thio]-](/img/structure/B14569817.png)







